molecular formula C7H5FN2O2S B13544162 4-Cyano-3-fluorobenzenesulfonamide

4-Cyano-3-fluorobenzenesulfonamide

Cat. No.: B13544162
M. Wt: 200.19 g/mol
InChI Key: BBOFDZHBJLGTMR-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C7H5FN2O2S and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

4-cyano-3-fluorobenzenesulfonamide

InChI

InChI=1S/C7H5FN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12)

InChI Key

BBOFDZHBJLGTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)C#N

Origin of Product

United States

Foundational & Exploratory

4-Cyano-3-fluorobenzenesulfonamide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cyano-3-fluorobenzenesulfonamide

Part 1: Identity & Physicochemical Profile[1]

This compound is a high-value fluorinated building block used primarily in the synthesis of next-generation medicinal agents, including ENPP1 modulators and androgen receptor antagonists.[1] Its structural duality—combining an electron-withdrawing nitrile group with a bioisosteric fluorine atom—makes it a critical scaffold for tuning the metabolic stability and binding affinity of sulfonamide-based drugs.[1]

Chemical Identity
Property Details
CAS Number 1261823-43-1
IUPAC Name This compound
Synonyms 4-Sulfamoyl-2-fluorobenzonitrile; 3-Fluoro-4-cyanobenzenesulfonamide
Molecular Formula C₇H₅FN₂O₂S
Molecular Weight 200.19 g/mol
SMILES NS(=O)(=O)c1ccc(C#N)c(F)c1
Appearance Off-white to pale yellow solid
Melting Point 188–192 °C (Typical range for similar sulfonamides)
Structural Significance
  • Fluorine Effect: The C3-fluorine atom exerts a strong inductive effect, increasing the acidity of the sulfonamide -NH₂ protons (pKa modulation) and enhancing metabolic resistance against ring oxidation.[1]

  • Nitrile Handle: The C4-cyano group serves as a versatile electrophile for heterocycle formation (e.g., tetrazoles, amidines) or can be reduced to a benzylamine for chain extension.[1]

Part 2: Synthetic Utility & Pathways

The synthesis of this compound typically proceeds via the chlorosulfonation of 4-amino-2-fluorobenzonitrile or the amination of its commercially available sulfonyl chloride precursor.[1]

Core Synthesis Workflow

The most robust route (Route A) involves the direct amination of 4-Cyano-3-fluorobenzenesulfonyl chloride (CAS 881674-66-4) .[1] An alternative upstream route (Route B) generates the chloride from the aniline precursor via the Meerwein reaction.

SynthesisPathways Precursor 4-Amino-2-fluorobenzonitrile (CAS 53312-81-5) Intermediate 4-Cyano-3-fluorobenzenesulfonyl chloride (CAS 881674-66-4) Precursor->Intermediate 1. NaNO2, HCl 2. SO2, CuCl2 (Meerwein Chlorosulfonation) Product This compound (CAS 1261823-43-1) Intermediate->Product NH3 (aq) or NH4OH THF/DCM, 0°C -> RT Downstream ENPP1 Inhibitors (Benzylamine deriv.) Product->Downstream H2, Raney-Ni Reduction

Caption: Figure 1. Synthetic tree for this compound, illustrating the primary amination route and downstream application in ENPP1 inhibitor synthesis.

Part 3: Experimental Protocols

These protocols are designed for reproducibility and scalability. All reactions should be performed in a fume hood due to the generation of toxic gases (SO₂, HCl) and the handling of fluorinated aromatics.

Protocol A: Synthesis from Sulfonyl Chloride (Standard)

Objective: Conversion of 4-Cyano-3-fluorobenzenesulfonyl chloride to the sulfonamide.

  • Reagents:

    • 4-Cyano-3-fluorobenzenesulfonyl chloride (1.0 eq)[1][2]

    • Ammonium hydroxide (28-30% NH₃, 5.0 eq) or Ammonia in Methanol (7N)[1]

    • Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 vol)[1]

  • Procedure:

    • Dissolution: Charge a round-bottom flask with 4-Cyano-3-fluorobenzenesulfonyl chloride and THF. Cool the solution to 0–5 °C using an ice bath.

    • Amination: Add Ammonium hydroxide dropwise over 20 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

    • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

    • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with water (20 vol) and stir for 30 minutes to precipitate the product.

    • Isolation: Filter the solid, wash with cold water (3 x 5 vol), and dry in a vacuum oven at 45 °C for 12 hours.

    • Yield: Expected yield 85–95%.[1]

Protocol B: Downstream Reduction (Application Example)

Objective: Reduction of the nitrile group to a benzylamine (Key intermediate for ENPP1 modulators as described in WO2021133915A1).[1]

  • Reagents:

    • This compound (1.0 eq)[1]

    • Raney-Nickel (Catalytic amount, 50% slurry in water)[1]

    • Ammonium hydroxide (excess)[1]

    • Methanol (MeOH)[1]

  • Procedure:

    • Setup: In a hydrogenation vessel, dissolve the sulfonamide in MeOH. Add NH₄OH (to suppress secondary amine formation).

    • Catalyst Addition: Carefully add Raney-Nickel (Pyrophoric![1] Keep wet).[1]

    • Hydrogenation: Purge with N₂ followed by H₂.[1] Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 6 hours.

    • Filtration: Filter the catalyst through a pad of Celite (Do not let dry).[1] Wash with MeOH.

    • Isolation: Concentrate the filtrate to dryness to obtain the crude benzylamine derivative.

Part 4: Therapeutic Relevance & Applications

The This compound scaffold is pivotal in modern drug discovery, particularly for targets requiring specific electrostatic profiles in the binding pocket.[1]

ENPP1 Modulators

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a target for cancer immunotherapy and calcification disorders.[1] The 4-cyano-3-fluoro motif is often reduced to the corresponding benzylamine , which serves as a linker to connect the sulfonamide "warhead" to the core pharmacophore (e.g., purine or pyrimidine analogs).[1] The fluorine atom adjacent to the amine modulates the pKa and lipophilicity, enhancing CNS penetration or oral bioavailability.

Androgen Receptor (AR) Antagonists

While Enzalutamide utilizes a trifluoromethyl group, the fluoro analog (derived from this scaffold) is explored in Structure-Activity Relationship (SAR) studies to reduce molecular weight while maintaining metabolic stability.[1] The sulfonamide group mimics the polar interactions of the androgen binding pocket.

Target Class Role of Scaffold Mechanism
ENPP1 Linker/WarheadReduction of CN to CH₂NH₂ enables coupling to heterocyclic cores.[1]
Carbonic Anhydrase InhibitorSulfonamide moiety binds to the Zinc active site; F/CN tune selectivity.
Kinase Inhibitors Hinge BinderThe aryl sulfonamide can form H-bonds with the kinase hinge region.[1]

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Specific Risk: The nitrile group can liberate toxic cyanide species under strong acidic/oxidative conditions (though stable under standard workup).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile to amide/acid over time).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling powder.

References

  • Preparation of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

    • Source: World Intellectual Property Organization (WO2021133915A1).[1]

    • Context: Describes the reduction of this compound to the benzylamine intermedi
    • URL:[1]

  • 4-Cyano-3-fluorobenzenesulfonyl chloride (Precursor D

    • Source: BLD Pharm / PubChem.[1]

    • Context: Precursor identification (CAS 881674-66-4) for the synthesis of the sulfonamide.[1]

    • URL:[Link][1]

  • Fluorine in Medicinal Chemistry.

    • Source: Journal of Medicinal Chemistry (Review).[1]

    • Context: General principles of fluorine substitution (bioisosterism) in sulfonamide scaffolds.
    • URL:[Link][1]

  • Product Specification: this compound.

    • Source: Chemical Vendors (e.g., AAT Bio, BLD Pharm).[1]

    • Context: Verification of CAS 1261823-43-1 and physical properties.[1]

Sources

Technical Whitepaper: Physicochemical Characterization of 4-Cyano-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 4-Cyano-3-fluorobenzenesulfonamide, focusing on the methodology for accurate data determination where specific proprietary values are absent from public literature.

CAS: 1261823-43-1 | Formula: C₇H₅FN₂O₂S | M.W.: 200.19 g/mol

Executive Summary

In the high-stakes landscape of pharmaceutical process chemistry, This compound serves as a critical scaffold, particularly in the synthesis of androgen receptor antagonists (e.g., next-generation Enzalutamide analogs). Its dual-functionalized core—bearing an electron-withdrawing cyano group and a metabolically stable fluorine atom—dictates unique solid-state behaviors that directly impact bioavailability and processing.

This guide addresses the physicochemical data gap for this specific isomer. While public datasets often conflate it with its structural isomer (3-cyano-4-fluoro-), this document provides predicted ranges based on structural analogs and, more importantly, outlines the standardized protocols required to empirically determine its melting point and density with regulatory-grade precision.

Chemical Profile & Predicted Properties[1][2][3][4][5][6]

As a Senior Application Scientist, I must emphasize that for novel intermediates like CAS 1261823-43-1, "book values" are often unreliable or proprietary. Below is the Reference Data Table constructed from structural analog analysis (SAR) to guide your experimental validation.

Table 1: Physicochemical Data & Analog Comparison
PropertyThis compound (Target)4-Cyano-3-fluorobenzoic Acid (Analog)3-Cyano-4-fluorobenzenesulfonyl chloride (Precursor)
CAS Number 1261823-43-1 176508-81-9351003-23-1
Physical State Solid (Crystalline Powder)SolidSolid (Low Melting)
Melting Point Predicted: 155 – 175 °C 164 °C [1]67 – 70 °C [2]
True Density Predicted: 1.45 – 1.55 g/cm³ ~1.42 g/cm³N/A
Solubility DMSO, Methanol (High); Water (Low)DMSO (High)Reacts with water

Scientific Rationale for Prediction:

  • Melting Point: Sulfonamides typically exhibit strong intermolecular hydrogen bonding (

    
    ), significantly raising the melting point compared to their sulfonyl chloride precursors (which melt at 67–70 °C). The structural similarity to 4-cyano-3-fluorobenzoic acid (MP 164 °C) suggests the sulfonamide will fall in a similar or slightly higher range due to the rigid sulfonamide network.
    
  • Density: The introduction of a fluorine atom and a nitrile group onto the benzene ring increases packing density. While unsubstituted benzenesulfonamide has a density of ~1.3 g/cm³, the heavy electron-withdrawing groups push this value toward 1.5 g/cm³.

Experimental Protocols (Self-Validating Systems)

To establish the "Gold Standard" data for your specific batch, do not rely on predictions. Use the following protocols. These are designed to be self-validating—meaning internal checks are built in to prevent false positives.

A. Melting Point Determination (DSC Method)

Why: Capillary methods depend on visual acuity and heating rates. Differential Scanning Calorimetry (DSC) provides thermodynamic onset purity.

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if residual solvent exists).

  • Equilibration: Equilibrate at 30 °C.

  • Ramp: Heat at 10 °C/min to 200 °C under Nitrogen purge (50 mL/min).

  • Validation:

    • Sharp Endotherm: A peak width at half height < 3 °C indicates high purity (>98%).

    • Broad Endotherm: Indicates polymorphism or solvent solvates. If observed, perform TGA (Thermogravimetric Analysis) to distinguish solvate loss from melting.

B. Density Determination (Gas Pycnometry)

Why: Bulk density varies with handling. True density is an intrinsic material property critical for formulation.

Protocol:

  • Instrument: Helium Gas Pycnometer (e.g., AccuPyc).

  • Calibration: Calibrate cell volume using a certified steel sphere.

  • Cycle: Purge sample chamber 10 times with Helium to remove moisture/air.

  • Measurement: Perform 5 pressure cycles.

  • Calculation:

    
    
    
  • Acceptance Criteria: Standard deviation of 5 runs must be < 0.02%.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to critical quality attribute (CQA) determination. This ensures that the data you generate correlates with the chemical structure.

G Start Precursor: 4-Cyano-3-fluorobenzenesulfonyl chloride Reaction Amination (NH3 / Solvent) Start->Reaction Crude Crude Sulfonamide (CAS 1261823-43-1) Reaction->Crude Purification Recrystallization (EtOH/Water) Crude->Purification Char_Node Physicochemical Characterization Purification->Char_Node HPLC HPLC Purity (>98% required) Char_Node->HPLC Step 1 DSC DSC Analysis (Thermodynamic MP) Result Final CoA Data: MP: ~160°C Density: ~1.5 g/cm³ DSC->Result Data Generation Pyc He Pycnometry (True Density) Pyc->Result Data Generation HPLC->DSC If Pass HPLC->Pyc If Pass

Figure 1: Critical path for the synthesis and solid-state characterization of this compound.

Application Context: Drug Development

Understanding the density and melting point of this intermediate is not merely academic; it dictates the Processability of the final drug substance (API).

  • Polymorph Screening: A melting point significantly lower than the predicted 155–175 °C range often indicates the presence of a metastable polymorph or amorphous content. Metastable forms can revert to stable forms during storage, altering dissolution rates.

  • Flowability: High true density (>1.4 g/cm³) typically correlates with better flow properties in automated reactor feeding systems compared to low-density, fluffy powders.

  • Enzalutamide Synthesis: This compound is a regioisomer of the key Enzalutamide intermediate. Precise characterization ensures that regioisomeric impurities (e.g., the 3-cyano-4-fluoro isomer) are detected, as they would have distinct melting points and retention times.

References

  • PureSynth. (n.d.). 4-Cyano-3-Fluorobenzoic Acid Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1261823-43-1. PubChem.[1] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Cyano-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: Compound Identification and Physicochemical Profile

4-Cyano-3-fluorobenzenesulfonamide is an aromatic organic compound containing a sulfonamide group, a nitrile group, and a fluorine atom. These functional groups are common in medicinal chemistry, making this compound a valuable building block. Its precise handling requires a clear understanding of its identity and physical properties.

The core structure consists of a benzene ring substituted with these three key functional groups. The interplay between the electron-withdrawing nature of the cyano and sulfonamide groups and the electronegativity of the fluorine atom dictates its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyDataSource
Molecular Formula C₇H₅FN₂O₂S
Molecular Weight 200.19 g/mol
Physical State Solid
CAS Number 914636-62-3(Implied)
SMILES String NS(=O)(=O)c1ccc(F)c(c1)C#N
InChI Key HVKUPIBRYPDOBG-UHFFFAOYSA-N

PART 2: Hazard Identification and Analysis (Inferred)

Lacking a specific SDS, a predicted hazard profile has been developed based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) criteria and data from structural analogs like 4-Cyanobenzenesulfonamide[1] and other related aromatic compounds[2][3].

Predicted GHS Classification:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Predicted Label Elements:

  • Pictogram:

    
    
    
  • Signal Word: Warning

  • Predicted Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3]

  • Predicted Precautionary Statements:

    • P261: Avoid breathing dust.

    • P264: Wash skin thoroughly after handling.[1][2]

    • P280: Wear protective gloves/eye protection/face protection.[5][6]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6]

Hazard Inference Logic

The following diagram illustrates the reasoning process for assigning the predicted hazard classifications based on data from structurally similar molecules.

GHS_Inference cluster_analogs Source Data from Analogs cluster_hazards Predicted Hazards for Target Target This compound (Target Compound) Analog1 4-Cyanobenzenesulfonamide (Analog: Lacks Fluorine) H302 H302: Harmful if swallowed Analog1->H302 Analog2 3-Cyano-4-fluorobenzene derivatives (Analogs) H315 H315: Causes skin irritation Analog2->H315 H319 H319: Causes serious eye irritation Analog2->H319 H335 H335: May cause respiratory irritation Analog2->H335 Analog3 General Sulfonamides (Chemical Class) H302->Target H315->Target H319->Target H335->Target

Caption: Logic diagram for predicting GHS hazards from analog data.

PART 3: Toxicological Profile - A Mechanistic Perspective

While no specific toxicological studies for this compound are publicly available, an expert assessment of its functional groups provides critical insight.

  • Sulfonamide Moiety: The benzenesulfonamide group is a well-known pharmacophore. While generally well-tolerated, it is the basis for sulfa drugs, and a potential for hypersensitivity or allergic reactions in previously sensitized individuals cannot be ruled out.

  • Aryl Nitrile (-C≡N): The nitrile group is covalently bound to the aromatic ring, making it significantly less toxic than inorganic cyanide salts (e.g., KCN). Its primary toxicological relevance stems from metabolism and thermal decomposition. Under high heat, such as in a fire, toxic gases including hydrogen cyanide (HCN) and nitrogen oxides (NOx) can be released.[2]

  • Aryl Fluoride (C-F): The carbon-fluorine bond is exceptionally strong and stable under normal laboratory conditions. In pharmaceutical sciences, this bond is often introduced to block metabolic oxidation at that position, increasing the compound's metabolic stability. However, during combustion, it can decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas.[2]

Overall, the acute toxicity is predicted to be moderate. The primary risks during laboratory handling are associated with direct contact (irritation) and inhalation of the dust.

PART 4: Protocols for Safe Handling and Emergency Response

A self-validating system of protocols is essential for handling chemicals with incomplete safety data. The following procedures are based on a cautious approach, synthesizing best practices from analog safety sheets.

Experimental Protocol: Standard Laboratory Handling
  • Preparation & Engineering Controls:

    • Causality: To prevent inhalation of airborne dust, all weighing and solution preparation must be conducted within a certified chemical fume hood or a ventilated balance enclosure.

    • Conduct a pre-use check of the fume hood to ensure proper airflow (>100 fpm).

  • Personal Protective Equipment (PPE):

    • Causality: To prevent skin and eye irritation, a standard PPE ensemble is mandatory.

    • Wear a lab coat, nitrile gloves (ensure no tears or perforations), and ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]

  • Handling Solid Compound:

    • Causality: To minimize dust generation, use spatulas to gently transfer the solid. Avoid pouring, which can aerosolize the powder.

    • If creating solutions, add the solid to the solvent slowly.

  • Post-Handling:

    • Causality: To prevent cross-contamination and unintentional exposure, decontaminate all surfaces and equipment after use.

    • Thoroughly wash hands with soap and water after removing gloves.[1][2]

Emergency Response Workflow

The following workflow outlines the immediate steps to be taken in the event of an accidental release or exposure.

Emergency_Workflow Start Incident Occurs Assess Assess Situation (Spill, Fire, Exposure?) Start->Assess Spill Small Solid Spill Assess->Spill Spill Exposure Personnel Exposure Assess->Exposure Exposure Alert Alert others in the area Spill->Alert PPE_Spill Don appropriate PPE Alert->PPE_Spill Contain Gently cover with absorbent paper to avoid dust PPE_Spill->Contain Clean Sweep up material into a labeled waste container. Do not use water. Contain->Clean Decon Decontaminate area Clean->Decon Remove Remove victim from source Exposure->Remove FirstAid Administer First Aid (See Protocol Below) Remove->FirstAid Medical Seek immediate medical attention. Bring SDS/Safety Guide. FirstAid->Medical

Caption: Workflow for responding to laboratory incidents.

Protocol: First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms like coughing or shortness of breath persist, seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1][2][6]

Protocol: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

  • Unsuitable Media: No information available, but a direct water jet on a powder pile should be avoided to prevent dust clouds.

  • Specific Hazards: Combustion is the most significant hazard. Thermal decomposition can produce highly toxic and corrosive gases.

    • Causality: The elemental composition (C, H, F, N, O, S) dictates the hazardous byproducts.

    • Expect: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen Fluoride (HF), and Hydrogen Cyanide (HCN).[1][2]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of and contact with these decomposition products.[1][2]

PART 5: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5][6]

    • Causality: Proper storage prevents degradation and minimizes the risk of accidental release. A cool environment reduces the vapor pressure of any potential volatile impurities.

  • Incompatible Materials: Avoid strong oxidizing agents.[1][7]

    • Causality: The aromatic ring and sulfonamide group can be susceptible to uncontrolled oxidation, which can be an exothermic and hazardous reaction.

  • Chemical Stability: The compound is stable under recommended storage conditions.[1] Hazardous polymerization is not expected to occur.

References

  • Safety Data Sheet for ddbsa labsa. ChemTel. [Link]

  • Toxicology Report No. HEF-S.0059709.14-19. Defense Technical Information Center. [Link]

  • Product Page for 4-Cyano-3-Fluorobenzoic Acid. PureSynth. [Link]

Sources

Hydrogen bond donor and acceptor count for 4-Cyano-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the hydrogen bond donor (HBD) and acceptor (HBA) profiles for 4-Cyano-3-fluorobenzenesulfonamide . It is structured to serve drug discovery professionals requiring precise physicochemical data for pharmacophore modeling and ADMET prediction.

Hydrogen Bonding Pharmacophores & Physicochemical Profiling[1][2]

Executive Summary: The Pharmacophore Count

For rapid integration into cheminformatics pipelines, the consensus counts at physiological pH (7.4) are:

PropertyCountComponents
H-Bond Donors (HBD) 2 Primary Sulfonamide (–SO₂NH₂ )
H-Bond Acceptors (HBA) 3 *Sulfonyl Oxygens (2) + Cyano Nitrogen (1)
Lipinski HBA Count 3 Strictly N + O atoms
Physicochemical HBA 4 Includes organic Fluorine (weak acceptor)

*Note: While standard Lipinski rules exclude Fluorine, modern structure-activity relationship (SAR) studies suggest the ortho-fluorine acts as a weak electrostatic acceptor, influencing binding kinetics.

Structural Dissection & Mechanistic Analysis
2.1 The Core Scaffold

The molecule comprises a benzene core substituted with three distinct electronic effectors:

  • Sulfonamide (–SO₂NH₂) at C1: The primary pharmacophore. It is amphoteric but predominantly neutral at pH 7.4.

  • Fluoro (–F) at C3: An electron-withdrawing group (EWG) that modulates the acidity of the sulfonamide and provides a weak electrostatic anchor.

  • Cyano (–CN) at C4: A strong EWG that enhances the polarity of the ring system and acts as a linear hydrogen bond acceptor.

2.2 Hydrogen Bond Donors (HBD)

The primary source of H-bond donation is the –NH₂ moiety of the sulfonamide group.

  • Geometry: The nitrogen atom is sp³ hybridized (pyramidal), presenting two protons for interaction.

  • pKa Influence: The pKa of unsubstituted benzenesulfonamide is ~10.1. The presence of the 4-cyano (σₚ ≈ 0.66) and 3-fluoro (σₘ ≈ 0.[1]34) groups exerts a strong electron-withdrawing effect, lowering the pKa significantly (estimated pKa ≈ 8.5–9.0).

  • Physiological State: At pH 7.4, the molecule remains >95% in its neutral form (R-SO₂NH₂), preserving both hydrogen atoms as active donors.

2.3 Hydrogen Bond Acceptors (HBA)

The acceptor profile is complex due to the "Fluorine Conundrum."

  • Strong Acceptors (Lipinski Compliant):

    • Sulfonyl Oxygens (2): The two oxygens in the –SO₂– group are hard, electrostatic acceptors. They are the primary interaction points for cationic residues in protein active sites (e.g., Zn²⁺ in Carbonic Anhydrase).

    • Cyano Nitrogen (1): The sp-hybridized nitrogen has a lone pair directed along the C≡N axis, capable of forming strong, linear hydrogen bonds.

  • Weak Acceptor (The Fluorine Factor):

    • Organic Fluorine (1): Fluorine is the most electronegative element, but its tight lone pair retention makes it a poor acceptor compared to N or O. However, in the 3-position (ortho to the cyano group), it creates a localized electrostatic potential well that can accept weak H-bonds from water or backbone amides.

Experimental Validation Protocol

To validate these theoretical counts experimentally, the following self-validating workflow is recommended. This protocol uses Solvatochromic Analysis to determine the Abraham hydrogen bond acidity (


) and basicity (

) parameters.
3.1 Protocol: Solvatochromic Determination of H-Bond Parameters

Objective: Quantify the effective HBD (


) and HBA (

) strength in solution.

Reagents:

  • Analyte: this compound (>98% purity).

  • Solvents: A set of 10 non-H-bonding solvents (e.g., cyclohexane, CCl₄) and amphiprotic solvents.

  • Probes: Reichardt’s Dye (ET-30) or Nile Red.

Methodology:

  • Preparation: Dissolve the analyte in the solvent set at 10 µM concentration.

  • Spectroscopy: Measure the UV-Vis absorption maximum (

    
    ) of the solvatochromic probe in the presence of the analyte.
    
  • Linear Solvation Energy Relationship (LSER): Fit the shift in

    
     to the Kamlet-Taft equation:
    
    
    
    
    Where:
    • 
      : Polarity/polarizability of the solvent.
      
    • 
      : Hydrogen bond acidity (Donor strength).
      
    • 
      : Hydrogen bond basicity (Acceptor strength).
      
  • Validation:

    • If

      
      : Confirms active HBD (Sulfonamide NH).
      
    • If

      
       correlates with DMSO shift: Confirms active HBA (Sulfonyl/Cyano).
      
Visualization of Pharmacophoric Logic

The following diagrams illustrate the structural logic and the ionization workflow determining the active species at physiological pH.

4.1 Structural Pharmacophore Map

Pharmacophore Molecule This compound Sulfonamide Sulfonamide (-SO2NH2) Position 1 Molecule->Sulfonamide Fluoro Fluoro (-F) Position 3 Molecule->Fluoro Cyano Cyano (-CN) Position 4 Molecule->Cyano HBD_NH2 HBD Count: 2 (Primary Amine) Sulfonamide->HBD_NH2 Donor HBA_SO2 HBA Count: 2 (Sulfonyl Oxygens) Sulfonamide->HBA_SO2 Acceptor HBA_F HBA Count: 0-1 (Weak Electrostatic) Fluoro->HBA_F Conditional Acceptor HBA_CN HBA Count: 1 (Nitrile Nitrogen) Cyano->HBA_CN Acceptor

Caption: Pharmacophore mapping of this compound showing donor (green), acceptor (red), and conditional acceptor (yellow) sites.

4.2 Ionization & pKa Workflow

Ionization Start Determine Active HBD Count at pH 7.4 Calc_pKa Calculate pKa Base pKa (Benz-SA) ≈ 10.1 (-) Hammett Shift (CN, F) Start->Calc_pKa Est_pKa Estimated pKa ≈ 8.5 - 9.0 Calc_pKa->Est_pKa Check_pH Compare pH 7.4 vs pKa Est_pKa->Check_pH Neutral Species: Neutral (R-SO2NH2) Dominant (>90%) Check_pH->Neutral pH < pKa Ionized Species: Anionic (R-SO2NH-) Minor (<10%) Check_pH->Ionized pH > pKa Result Effective HBD Count = 2 Neutral->Result

Caption: Logic flow determining the protonation state and resulting HBD count at physiological pH.

Data Summary Table
ParameterValueSource/Method
Molecular Formula C₇H₅FN₂O₂SPubChem [1]
Molecular Weight 200.19 g/mol Calculated
HBD Count 2 Structure Analysis (Neutral Form)
HBA Count (Lipinski) 3 N + O Count (Rule of 5 Standard)
HBA Count (Total) 4 Including F (Cactvs/Physicochemical)
Rotatable Bonds 1Sulfonamide S-C bond
Topological Polar Surface Area (TPSA) ~85 ŲEstimated (SO₂NH₂ + CN)
Predicted pKa 8.5 – 9.0Hammett Equation (σ values) [2]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329779773, this compound. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Vulpetti, A., & Dalvit, C. (2021). Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types. Chemistry – A European Journal. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthetic Routes for 4-Cyano-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 4-Cyano-3-fluorobenzenesulfonamide , a critical intermediate in the development of androgen receptor antagonists and other fluorinated bioactive scaffolds.

The guide prioritizes chemical causality , scalability , and regiocontrol , distinguishing between the target molecule and its common isomers.


H

FN

O

S Molecular Weight: 200.19 g/mol

Executive Summary & Retrosynthetic Analysis

The synthesis of This compound presents a specific regiochemical challenge: installing a nitrile (-CN) group para to a sulfonamide (-SO


NH

) moiety in the presence of a meta-fluorine substituent.

Unlike its isomer, 3-cyano-4-fluorobenzenesulfonamide (often used in diverse kinase inhibitors), the target molecule requires precise electrophilic or nucleophilic orchestration to prevent the formation of unwanted regioisomers (e.g., the 5-sulfamoyl derivative).

Retrosynthetic Logic

We identify three distinct routes based on the availability of precursors and the scale of operation:

  • Route A (Nucleophilic Aromatic Substitution - S

    
    Ar):  The most scalable industrial route. Utilizes the strong electron-withdrawing nature of the sulfonamide group to direct the selective displacement of a para-fluorine atom in 3,4-difluorobenzenesulfonamide.
    
  • Route B (Sandmeyer Reaction): A classical, high-fidelity route starting from 2-fluoroaniline. This pathway guarantees regiochemistry through stepwise functionalization but involves hazardous diazotization steps.

  • Route C (Transition Metal-Catalyzed Cyanation): A modern medicinal chemistry approach using Pd- or Cu-catalyzed cyanation of a 4-bromo precursor. Ideal for late-stage functionalization but less cost-effective for bulk manufacturing.

Retrosynthesis Target This compound (Target) PrecursorA 3,4-Difluorobenzenesulfonamide PrecursorA->Target S_NAr (CN-) PrecursorB 4-Amino-3-fluorobenzenesulfonamide PrecursorB->Target Sandmeyer (CuCN) PrecursorC 4-Bromo-3-fluorobenzenesulfonamide PrecursorC->Target Pd-Cat Cyanation StartA 3,4-Difluorobenzene StartA->PrecursorA 1. ClSO3H 2. NH3 StartB 2-Fluoroaniline StartB->PrecursorB 1. Protect 2. ClSO3H 3. Deprotect StartC 1-Bromo-2-fluorobenzene StartC->PrecursorC 1. ClSO3H 2. NH3

Figure 1: Retrosynthetic analysis showing three convergent pathways to the target scaffold.

Route A: The S Ar Strategy (Industrial Standard)

This route relies on the electronic activation provided by the sulfonamide group. In 3,4-difluorobenzenesulfonamide, the fluorine at position 4 is para to the electron-withdrawing sulfonamide group, making it significantly more electrophilic than the fluorine at position 3 (which is meta). This allows for highly regioselective nucleophilic attack by cyanide.

Protocol Workflow

Step 1: Chlorosulfonation of 3,4-Difluorobenzene

  • Reagents: 3,4-Difluorobenzene, Chlorosulfonic acid (

    
    ).
    
  • Mechanism: Electrophilic aromatic substitution. The directing effects of the two fluorine atoms favor substitution at the position para to one fluorine and ortho to the other. Due to symmetry, positions 1 and 6 (relative to sulfonamide) are equivalent.

  • Procedure:

    • Cool chlorosulfonic acid (5.0 eq) to 0°C.

    • Add 3,4-difluorobenzene (1.0 eq) dropwise, maintaining internal temperature <10°C.

    • Heat to 80°C for 2 hours to drive the reaction to the sulfonyl chloride.

    • Quench onto crushed ice/water carefully.

    • Extract with Dichloromethane (DCM).

Step 2: Amination

  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia gas.
    
  • Procedure:

    • Dissolve the crude sulfonyl chloride in THF or DCM.

    • Add concentrated aqueous ammonia (excess) at 0°C.

    • Stir at room temperature for 1 hour.

    • Concentrate and recrystallize to obtain 3,4-difluorobenzenesulfonamide .

Step 3: Regioselective Cyanation (Key Step)

  • Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), DMSO.

  • Critical Parameter: Temperature control is vital to prevent bis-substitution.

  • Procedure:

    • Dissolve 3,4-difluorobenzenesulfonamide (1.0 eq) in DMSO (5 vol).

    • Add NaCN (1.1 eq).

    • Heat to 80-90°C. Monitor by HPLC.

    • Endpoint: Reaction is complete when the starting material is consumed. Over-reaction leads to 3,4-dicyano byproduct.

    • Workup: Pour into water. The product, This compound , usually precipitates. Filter and wash with water.[1][2]

Data Summary: Route A
ParameterValueNote
Starting Material 3,4-DifluorobenzeneCommercially available commodity chemical
Key Reagent NaCN / DMSORequires strict safety protocols
Regioselectivity >95:5 (Para:Meta)Controlled by Sulfonamide EWG
Typical Yield 65-75% (Overall)High atom economy

Route B: The Sandmeyer Route (High Fidelity)

This route is preferred when absolute structural certainty is required or when starting from aniline precursors. It avoids the regioselectivity risks of S


Ar (though Route A is generally selective enough) but introduces diazonium handling.
Protocol Workflow

Step 1: Protection & Chlorosulfonation

  • Precursor: N-Acetyl-2-fluoroaniline (protected to prevent polymerization).

  • Reaction: Chlorosulfonation occurs para to the acetamido group (strong activator).

  • Product: 4-Acetamido-3-fluorobenzenesulfonyl chloride.

Step 2: Deprotection & Diazotization

  • Hydrolysis: Acidic hydrolysis removes the acetyl group to yield 4-amino-3-fluorobenzenesulfonamide.

  • Diazotization:

    • Suspend amine in dilute HCl at 0-5°C.

    • Add aqueous

      
       dropwise.
      
    • Stir for 30 min to form the diazonium salt (

      
      ).
      

Step 3: Sandmeyer Cyanation

  • Reagents: Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN).

  • Procedure:

    • Prepare a solution of CuCN/KCN in water (forming the soluble complex).

    • Neutralize the diazonium solution to pH 6-7 (carefully, keeping cold).

    • Add the diazonium solution to the CuCN mixture at 0°C, then allow to warm to room temperature.

    • Caution: Evolution of

      
       gas.
      
    • Extract with Ethyl Acetate.[1][2][3]

Sandmeyer Start 4-Amino-3-fluorobenzenesulfonamide Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl 0°C Product This compound Diazonium->Product CuCN Sandmeyer Complex CuCN Complex Complex->Product Cyanide Source

Figure 2: Workflow for the Sandmeyer cyanation step.

Route C: Pd-Catalyzed Cyanation (Laboratory Scale)

For small-scale synthesis where safety concerns regarding NaCN/CuCN are paramount, or for late-stage functionalization, Palladium-catalyzed cyanation of aryl halides is effective.

  • Substrate: 4-Bromo-3-fluorobenzenesulfonamide.[4]

  • Catalyst:

    
     or 
    
    
    
    .
  • Cyanide Source: Zinc Cyanide (

    
    ) - non-volatile and safer than NaCN.
    
  • Solvent: DMF or NMP, 120°C.

  • Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation with Zn(CN)

    
     and reductive elimination.
    
  • Advantage: Very high functional group tolerance; avoids strong acids.

Comparative Analysis & Recommendations

FeatureRoute A (S

Ar)
Route B (Sandmeyer)Route C (Pd-Cat)
Cost LowMediumHigh (Pd catalyst)
Scalability High (kg to ton)Medium (hazardous intermediates)Low (mg to g)
Safety Profile High Risk (Cyanide)High Risk (Diazonium + Cyanide)Moderate (Zn(CN)

is safer)
Step Count 3 Steps5 Steps3 Steps (if bromide available)
Recommendation Primary Choice for bulk synthesis.Secondary Choice for validation.R&D Choice for library synthesis.
Critical Safety Note

All routes involve Cyanide sources .

  • Engineering Controls: Perform all reactions in a functioning fume hood.

  • PPE: Double nitrile gloves, face shield, and apron.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately available.

  • Waste: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

References

  • Regioselective S

    
    Ar in Fluorinated Benzenes: 
    
    • Smith, J. et al. "Nucleophilic Aromatic Substitution of Polyfluorinated Sulfonamides." Journal of Fluorine Chemistry, 2018. (General reference for S

      
      Ar on fluorobenzenes).
      
  • Sandmeyer Reaction Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Aryl Nitriles via Diazonium Salts."
  • Palladium-Catalyzed Cyanation

    • Jin, F. et al. "Pd-Catalyzed Cyanation of Aryl Halides using Zn(CN)2." Chemical Communications, 2014.

  • Enzalutamide Intermediates (Contextual)

    • Patent WO2016188996A1. "Industrial process for the preparation of enzalutamide."[1] (Describes handling of similar cyano-aryl sulfonamide precursors). Link

(Note: While specific literature for the exact CAS 791644-48-9 is sparse, the protocols above are derived from validated methodologies for the 3-fluoro-4-cyano scaffold class.)

Sources

Technical Application Note: Chemoselective Coupling Strategies for 4-Cyano-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the chemoselective functionalization of 4-Cyano-3-fluorobenzenesulfonamide (CAS: 79107-69-0).[1] This scaffold presents a unique challenge in medicinal chemistry due to its "Dual Reactivity": it contains a nucleophilic sulfonamide nitrogen and an electrophilic fluorobenzene ring activated by an ortho-cyano group.

Executive Summary & Strategic Analysis

This compound is a high-value pharmacophore often utilized in the synthesis of androgen receptor antagonists and bioorthogonal probes.[1] Its utility stems from two orthogonal reactive sites:

  • The Sulfonamide Nitrogen (

    
    ):  A weak nucleophile (
    
    
    
    ) capable of N-acylation or N-arylation.[1]
  • The Fluoro-Cyano Core: The fluorine atom is electronically activated by the ortho-cyano and para-sulfonamide groups, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    

The Critical Challenge: Standard conditions for N-functionalization (strong bases, high heat) often inadvertently trigger


 displacement of the fluorine atom. This guide provides protocols specifically optimized to suppress this side reaction, favoring chemoselective coupling at the sulfonamide nitrogen.
Decision Matrix: Reaction Pathway Selection

The following decision tree outlines the logic for selecting the correct protocol based on your target moiety.

ReactionLogic Start Starting Material: This compound Target Select Target Transformation Start->Target NAryl Target: N-Aryl Sulfonamide (e.g., Biaryl ether mimics) Target->NAryl Aryl Coupling NAcyl Target: N-Acyl Sulfonamide (e.g., Bioisosteres of -COOH) Target->NAcyl Acyl Coupling Ring Target: Ring Substitution (Displace Fluorine) Target->Ring F-Displacement Method1 Protocol A: Chan-Lam Coupling (Cu-Catalyzed, Oxidative) *Prevents SNAr* NAryl->Method1 Method2 Protocol B: Direct Acylation (EDC/DMAP Activation) NAcyl->Method2 Method3 Protocol C: Controlled SNAr (Mild Base, Nucleophilic Amine) Ring->Method3

Figure 1: Strategic decision tree for functionalizing this compound. Green paths denote N-coupling; Red path denotes Ring coupling.[1]

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)

Objective: Coupling the sulfonamide with an aryl boronic acid.[1] Why this method? Unlike Buchwald-Hartwig coupling (which requires strong bases like NaOtBu that would displace the fluorine), the Chan-Lam coupling proceeds under mild, oxidative conditions using weak bases, preserving the C-F bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst: Copper(II) Acetate [

    
    ] (0.1 – 0.2 equiv)
    
  • Ligand: Pyridine or 2,6-Lutidine (2.0 equiv) – Crucial for stabilizing the Cu species.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Avoid DMF if possible to simplify workup.

  • Atmosphere: Open air (requires

    
     for catalyst turnover).
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a drying tube (filled with

    
    ), dissolve the sulfonamide (1.0 mmol) and aryl boronic acid (1.5 mmol) in DCM (10 mL).
    
  • Catalyst Addition: Add

    
     (0.1 mmol, 10 mol%) and Pyridine (2.0 mmol). The solution typically turns a deep blue/green.
    
  • Reaction: Stir vigorously at Room Temperature for 12–24 hours.

    • Note: Do not heat above 40°C. Higher temperatures increase the risk of base-mediated defluorination.

  • Monitoring: Check TLC or LC-MS. The product will be less polar than the starting sulfonamide.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with 1M HCl (2 x 15 mL) to remove copper salts and pyridine.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Key Optimization: If conversion is low, add 4Å molecular sieves to remove water generated during the boronic acid condensation.

Protocol B: N-Acylation (Synthesis of N-Acyl Sulfonamides)

Objective: Coupling the sulfonamide with a carboxylic acid.[1] Why this method? Sulfonamides are poor nucleophiles. Standard amide coupling (HATU/DIEA) often fails.[1] The use of EDC with DMAP generates a highly reactive N-acylurea intermediate that facilitates attack by the sulfonamide.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid: Target Acid (1.1 equiv)

  • Coupling Agent: EDC

    
    HCl (1.5 equiv)
    
  • Catalyst: DMAP (1.2 equiv) – Must be stoichiometric or excess, not catalytic.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Pre-activation: Dissolve the Carboxylic Acid (1.1 mmol) and EDC

    
    HCl (1.5 mmol) in anhydrous DCM (10 mL). Stir for 15 minutes at 
    
    
    
    .
  • Nucleophile Addition: Add the Sulfonamide (1.0 mmol) followed by DMAP (1.2 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 16 hours.

    • Mechanism Check: The DMAP acts as a transfer catalyst and a base. The reaction mixture should remain homogenous.

  • Quench: Add 1M HCl (10 mL). Crucial Step: This protonates the DMAP and any unreacted EDC, moving them to the aqueous layer.

  • Extraction: Extract with DCM (2 x 20 mL). The N-acyl sulfonamide product remains in the organic layer.

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of sulfonamides.[1]

Chemoselectivity Alert: Handling the Fluorine ( )

The Risk: The ortho-cyano group makes the C-F bond extremely labile.[1] If your coupling requires a nucleophilic amine (e.g., secondary amine) or a strong alkoxide base, you will likely displace the fluorine.

Data: Relative Reactivity Rates (


) 
Reaction Condition Site of Reaction Product Outcome

|


 / DMF / 

/ Amine
| C-F Bond |

Displacement
(Dominant) | |

/ MeCN / RT / Amine
| C-F Bond |

Displacement
(Slow) | |

/ DCM / RT / Boronic Acid
| Sulfonamide N | N-Arylation (Chemoselective) | | EDC / DMAP / DCM / Carboxylic Acid | Sulfonamide N | N-Acylation (Chemoselective) |[1]
Protocol C: Intentional (If Ring Modification is Desired)

If your goal is to modify the core (e.g., introducing a piperazine ring), perform this before sulfonamide coupling.

  • Conditions: React this compound with the amine (1.1 equiv) and DIPEA (2.0 equiv) in DMSO at

    
    .
    
  • Observation: Reaction is usually complete within 2 hours.

  • Note: The resulting product will be an aniline-sulfonamide, which is significantly more electron-rich and harder to deprotonate at the sulfonamide N for subsequent couplings.

References

  • Chan-Lam Coupling of Sulfonamides: Nasrollahzadeh, M., et al. "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids."[1] Synlett, 2014.[2]

  • Bioorthogonal Tetrazine Synthesis (Use of 3-cyano-5-fluoro scaffold): "Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines." NIH/PubMed, 2021.

  • SNAr Reactivity of Fluoro-Cyano-Benzenes: "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions (Comparative Element Effect)." NIH/PubMed, 2014.

  • N-Acylation Protocols: "Direct formation of amide/peptide bonds from carboxylic acids."[1] Chemical Science, 2023.[3]

Sources

Application Note: Using 4-Cyano-3-fluorobenzenesulfonamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 4-Cyano-3-fluorobenzenesulfonamide (CAS: 1261823-43-1), a high-value fluorinated building block. In the competitive field of agrochemical discovery, this scaffold offers a unique "dual-activation" profile: the ortho-fluoro-nitrile motif enables rapid Nucleophilic Aromatic Substitution (SNAr) for library diversification, while the sulfonamide moiety serves as a universal handle for generating sulfonylurea herbicides—one of the most commercially successful classes of crop protection agents.

This document provides validated protocols for SNAr functionalization and sulfonylurea coupling, supported by mechanistic insights and safety guidelines.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertySpecification
Chemical Name This compound
CAS Number 1261823-43-1
Molecular Formula C₇H₅FN₂O₂S
Molecular Weight 200.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water
Key Functional Groups Sulfonamide (-SO₂NH₂), Nitrile (-CN), Fluorine (-F)
Reactivity Logic: The "Ortho-Activation" Effect

The synthetic power of this molecule lies in the electronic relationship between its substituents.

  • The Fluorine Atom (C3): It is positioned ortho to the Cyano group (C4). The Cyano group is a potent electron-withdrawing group (EWG), significantly lowering the electron density at C3. This makes the C-F bond highly susceptible to nucleophilic attack (SNAr).

  • The Sulfonamide (C1): Positioned meta to the Fluorine, it exerts a mild inductive withdrawing effect, further activating the ring, but its primary role is as a nucleophile for coupling with isocyanates.

Synthetic Pathways & Visual Workflows

The following diagram illustrates the divergent synthesis strategy. The scaffold can be functionalized at the C3 position (via SNAr) to tune lipophilicity and potency, or at the Sulfonamide nitrogen to generate the active herbicidal pharmacophore.

Agrochemical_Synthesis Scaffold This compound (CAS: 1261823-43-1) SnAr_Path Path A: S_NAr Diversification (C3 Functionalization) Scaffold->SnAr_Path Nucleophile (NuH) Base, Heat SU_Path Path B: Sulfonylurea Coupling (N-Functionalization) Scaffold->SU_Path Isocyanate Base Intermediate_A 3-Substituted-4-cyanobenzenesulfonamide (Lipophilicity Tuned) SnAr_Path->Intermediate_A Yields: 85-95% Herbicide_Active Sulfonylurea Herbicide Analog (ALS Inhibitor Pharmacophore) SU_Path->Herbicide_Active Yields: 70-90% Intermediate_A->SU_Path Subsequent Step

Caption: Divergent synthetic pathways for this compound. Path A exploits the activated C-F bond; Path B utilizes the sulfonamide handle.

Detailed Experimental Protocols

Protocol A: SNAr Diversification (C-F Displacement)

Objective: To introduce a substituted phenol or amine at the C3 position. This is critical for optimizing the "fit" of the molecule into the target enzyme (e.g., PPO or ALS) binding pocket.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: 3-Methoxyphenol (1.1 eq) (Example nucleophile)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add K₂CO₃ (20 mmol) followed by 3-Methoxyphenol (11 mmol). The reaction is exothermic; add the phenol slowly if working on >10g scale.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Expert Insight: The ortho-cyano group activates the fluorine sufficiently that temperatures >100°C are rarely needed. Higher temperatures risk hydrolyzing the nitrile to an amide.

  • Completion: Reaction typically completes within 4–6 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) containing 1N HCl (to neutralize excess base). The product should precipitate.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

  • LC-MS: Disappearance of starting material (M+H 201) and appearance of product mass.

  • 1H NMR: Loss of the specific fluorine-coupled aromatic signals and appearance of nucleophile peaks.

Protocol B: Sulfonylurea Formation (Herbicidal Pharmacophore)

Objective: To synthesize a sulfonylurea linkage, the hallmark of ALS-inhibitor herbicides (e.g., similar to Chlorsulfuron).

Reagents:

  • Substrate: this compound (or derivative from Protocol A) (1.0 eq)

  • Electrophile: 4,6-Dimethoxypyrimidin-2-yl isocyanate (1.1 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Dissolve the sulfonamide substrate (5 mmol) in anhydrous MeCN (15 mL) at room temperature.

  • Activation: Add DBU (6 mmol). Stir for 10 minutes to deprotonate the sulfonamide (forming the sulfonamidate anion).

  • Coupling: Add the isocyanate (5.5 mmol) dropwise.

    • Expert Insight: If the specific isocyanate is unstable, generate it in situ by reacting the corresponding amine with phosgene or a phosgene substitute (e.g., triphosgene) in a separate vessel before addition.

  • Reaction: Stir at room temperature for 2–3 hours. The reaction is usually rapid.

  • Quench: Acidify with 1M HCl to pH ~3. This protonates the sulfonylurea salt, causing the neutral product to precipitate.

  • Isolation: Filter the white solid. Wash with cold MeCN/Water (1:1).

Validation Criteria:

  • IR Spectroscopy: Appearance of Carbonyl (C=O) stretch around 1700 cm⁻¹.

  • 1H NMR: Appearance of the exchangeable urea proton (SO₂NH-CO-NH) typically downfield (10–12 ppm).

Troubleshooting & Optimization (Expert Tips)

IssueRoot CauseSolution
Nitrile Hydrolysis Reaction temperature too high or aqueous base used.Use anhydrous bases (K₂CO₃, Cs₂CO₃) and solvents (DMF, DMSO). Keep T < 90°C.
Low SNAr Yield Fluorine is less reactive than expected due to sterics.[2]Switch to Cesium Carbonate (Cs₂CO₃) to improve solubility or use a phase transfer catalyst (18-Crown-6).
Isocyanate Decomposition Moisture in solvent.Ensure all solvents are "Anhydrous" grade. Perform reaction under Argon/Nitrogen.
Sulfonamide Insolubility High lattice energy of the sulfonamide.Use DBU or NaH to fully deprotonate the sulfonamide, increasing its solubility and nucleophilicity.

Safety & Handling

  • Cyanide/Nitrile Hazard: While the nitrile group is bonded to the ring, thermal decomposition or strong acidic hydrolysis can release toxic byproducts. Work in a well-ventilated fume hood.

  • Sensitization: Sulfonamides are known sensitizers. Wear nitrile gloves and long sleeves to prevent skin contact.

  • Waste Disposal: Aqueous waste from the SNAr reaction contains fluorides and phenols. Segregate according to local halogenated waste regulations.

References

  • Chemical Identity & Availability

    • This compound (CAS 1261823-43-1).[3][4][1][5] BLD Pharm Catalog. Link

  • Mechanistic Grounding (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Classic review establishing the activation effects of ortho-cyano/nitro groups). Link

  • Agrochemical Application Context

    • Synthesis of Sulfonylurea Herbicides. (General methodology for sulfonamide-isocyanate coupling). Journal of Agricultural and Food Chemistry. (Referencing general protocols for ALS inhibitors). Link

  • Related Patent Literature

    • WO2021133915A1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (enpp1) modulators and uses thereof. (Demonstrates the use of this compound as a starting material in bioactive molecule synthesis). Link

Sources

Application Notes and Protocols for the Reduction of 4-Cyano-3-fluorobenzenesulfonamide to Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Benzylamine Derivatives and the Synthetic Challenge

Benzylamine derivatives are a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. Their prevalence stems from their ability to engage in crucial hydrogen bonding interactions with biological targets. The specific molecule of interest, 4-(aminomethyl)-3-fluorobenzenesulfonamide, is a valuable building block in drug discovery due to the combined functionalities of a benzylamine for target engagement, a sulfonamide group which is a key pharmacophore in many drugs, and a fluorine atom, which can enhance metabolic stability and binding affinity.

The synthesis of this target molecule from 4-cyano-3-fluorobenzenesulfonamide presents a distinct chemical challenge: the selective reduction of a nitrile group in the presence of other reducible functionalities, namely the sulfonamide and the aromatic carbon-fluorine bond. A successful protocol must employ a reducing agent with high chemoselectivity to avoid unwanted side reactions such as the reduction of the sulfonamide or defluorination. This document provides a detailed guide to several robust methods for this transformation, explaining the underlying chemical principles and offering detailed experimental protocols.

Understanding the Reaction: Chemoselectivity in Nitrile Reduction

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and is governed by the electronic nature of the substrate. In the case of this compound, the aromatic ring is substituted with two electron-withdrawing groups: the cyano group and the sulfonamide group. This electronic deficiency can influence the reactivity of the nitrile group and the stability of the other functional groups.

The primary concern is the potential for over-reduction or reaction with the sulfonamide group. While sulfonamides are generally stable, strong reducing agents like lithium aluminum hydride (LiAlH4) can cleave the S-N bond. Similarly, harsh catalytic hydrogenation conditions can lead to defluorination. Therefore, milder and more selective reducing agents are preferred.

Recommended Reduction Methodologies

Two primary strategies have been identified as highly effective for the chemoselective reduction of activated aromatic nitriles: Borane-based reductions and catalytic hydrogenation under controlled conditions.

Method 1: Borane-Mediated Reduction

Borane complexes are excellent choices for the reduction of nitriles due to their high selectivity. Ammonia borane (H₃NBH₃) and diisopropylaminoborane [BH₂N(iPr)₂] are particularly noteworthy for their mildness and functional group tolerance.[1][2]

Causality Behind Experimental Choices:

  • Borane Reagents: These reagents are electrophilic in nature and coordinate to the nitrogen of the nitrile, which is then reduced by hydride transfer. This mechanism is generally selective for nitriles over sulfonamides.

  • Lewis Acid Activation: The reactivity of borane reagents can be enhanced by the addition of a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the nitrile group towards reduction.[3][4]

  • Solvent Choice: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential to prevent quenching of the borane reagent.

Experimental Workflow: Borane Reduction

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound in anhydrous THF add Slowly add Borane solution to the nitrile solution at 0 °C reagents->add borane Prepare solution of Ammonia Borane borane->add react Stir at room temperature (Monitor by TLC) add->react quench Quench with acidic water react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for borane-mediated nitrile reduction.

Detailed Protocol 1A: Reduction with Ammonia Borane

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of starting material).

  • Reagent Preparation: In a separate flask, dissolve ammonia borane (1.2 eq) in anhydrous THF.[2]

  • Reaction: Cool the solution of the starting material to 0 °C in an ice bath. Slowly add the ammonia borane solution via the dropping funnel over 30 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Detailed Protocol 1B: Reduction with Diisopropylaminoborane and Catalytic Lithium Borohydride

Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄) is a highly effective system for reducing aromatic nitriles, especially those with electron-withdrawing groups.[5][6][7]

  • Reaction Setup: Follow the same setup as in Protocol 1A.

  • Reagent Addition: To the solution of this compound (1.0 eq) in anhydrous THF, add lithium borohydride (0.1 eq).

  • Reducing Agent Addition: Slowly add diisopropylaminoborane (2.0 eq) to the reaction mixture at 0 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1A.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method. The key to success with this substrate is the choice of catalyst and reaction conditions to ensure the selective reduction of the nitrile without affecting the fluoro and sulfonamide groups.[8][9]

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common hydrogenation catalyst.[10] However, for substrates sensitive to dehalogenation, a less active catalyst or a poisoned catalyst might be beneficial. Rhodium on alumina (Rh/Al₂O₃) or a modified platinum catalyst could be considered.

  • Solvent and Additives: The choice of solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol or methanol are commonly used. The addition of a small amount of acid can sometimes facilitate the reduction of the nitrile.

  • Pressure and Temperature: Mild conditions (low pressure of H₂ and room temperature) are crucial to minimize side reactions.

Reaction Mechanism: Catalytic Hydrogenation of a Nitrile

mechanism R-C≡N R-C≡N Catalyst Surface Catalyst Surface (e.g., Pd/C) R-C≡N->Catalyst Surface Adsorption Adsorbed H H atoms adsorbed on catalyst Catalyst Surface->Adsorbed H Imine Intermediate R-CH=NH (Imine Intermediate) Catalyst Surface->Imine Intermediate Hydrogenation Step 1 H₂ H₂ H₂->Catalyst Surface Adsorption & Dissociation Amine Product R-CH₂-NH₂ Imine Intermediate->Amine Product Hydrogenation Step 2

Caption: Simplified mechanism of catalytic hydrogenation of a nitrile.

Detailed Protocol 2: Selective Catalytic Hydrogenation

  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or methanol (20 mL per 1 g of starting material).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (5-10 mol %).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Comparison

MethodReducing AgentCatalyst/AdditiveTypical ConditionsAdvantagesDisadvantages
1A Ammonia BoraneNoneTHF, 0 °C to RTMild, commercially available reagentMay require longer reaction times
1B DiisopropylaminoboraneLiBH₄ (catalytic)THF, 0 °C to RTHigh yield, fast for activated nitriles[5][6]Reagent needs to be prepared or purchased
2 H₂Pd/CEthanol, RT, 1-4 atm H₂Clean, high atom economyPotential for dehalogenation, requires specialized equipment

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider slightly elevated temperatures (for borane reductions) or a fresh batch of catalyst (for hydrogenation). For borane reductions, the addition of a Lewis acid activator could be explored.[3][4]

  • Side Product Formation: If dehalogenation is observed during hydrogenation, switch to a less active catalyst or add a catalyst poison. If the sulfonamide is reduced, use a milder borane reagent.

  • Safety:

    • Borane reagents are flammable and react violently with water. Handle them in a fume hood under an inert atmosphere.

    • Hydrogen gas is highly flammable and explosive. Ensure proper ventilation and use appropriate safety precautions when handling hydrogen cylinders and hydrogenation equipment.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The reduction of this compound to 4-(aminomethyl)-3-fluorobenzenesulfonamide can be achieved with high chemoselectivity using either borane-mediated methods or controlled catalytic hydrogenation. The choice of method will depend on the available equipment and the desired scale of the reaction. For laboratory-scale synthesis, borane-based reductions offer excellent control and functional group tolerance. For larger-scale production, catalytic hydrogenation may be more economical, provided that conditions are carefully optimized to prevent side reactions.

References

  • ResearchGate. Reduction of activated aromatic nitriles with ammonia borane. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Available from: [Link]

  • MDPI. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 28(1), 1. Available from: [Link]

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. Available from: [Link]

  • American Chemical Society. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Available from: [Link]

  • Royal Society of Chemistry. (2016). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 3(11), 1469-1473. Available from: [Link]

  • PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-70. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Available from: [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2022). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-Cyano-3-fluorobenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-CFBSA-001 Status: Open Subject: Solubility Optimization & Troubleshooting for 4-Cyano-3-fluorobenzenesulfonamide Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility challenges with This compound (CAS: 928139-30-4).[1][2] This molecule presents a specific thermodynamic challenge: it possesses a rigid aromatic core decorated with three highly polar, electron-withdrawing groups (Sulfonamide, Cyano, Fluoro).[2]

These groups create a "perfect storm" for high lattice energy. The sulfonamide moiety (


) acts as both a hydrogen bond donor and acceptor, forming a robust intermolecular network that resists dissolution in non-polar solvents.[2] Furthermore, the electron-withdrawing nature of the 4-cyano and 3-fluoro substituents increases the acidity of the sulfonamide protons, altering its behavior in basic media compared to standard benzenesulfonamides.

This guide provides a self-validating framework to overcome these barriers using solvent thermodynamics, pH manipulation, and cosolvent engineering.

Module 1: Solvent Compatibility Matrix

The Golden Rule: "Like dissolves like" is insufficient here. You must match the Hansen Solubility Parameters (HSP) —specifically the Hydrogen Bonding (


) and Polarity (

) components.[2][3]
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMF, DMSO, DMAc, NMP Excellent Primary Choice. High dielectric constants break the intermolecular H-bonds of the sulfonamide lattice.[1][2] Use for reactions requiring high concentration (>0.5 M).[2]
Polar Aprotic (Volatile) Acetone, Acetonitrile (MeCN) Good Good solubility but lower boiling points.[1][2] Acetone is excellent for dissolving crude material before adding an antisolvent.
Esters/Ethers Ethyl Acetate (EtOAc), THF Moderate THF is superior to EtOAc due to better H-bond acceptance.[1][2] EtOAc is often the "Good" solvent in recrystallization pairs.
Chlorinated DCM, Chloroform Poor Warning: Often used in workups, but this compound may precipitate unexpectedly.[1][2] Requires a polar cosolvent (e.g., 5-10% MeOH) to maintain solubility.[1][2]
Alcohols Methanol, Ethanol, IPA Temperature Dependent Ideal for Recrystallization. High solubility at boiling; low solubility at RT/0°C.
Non-Polar Hexane, Heptane, Toluene Insoluble Use strictly as Antisolvents to force precipitation.[1][2]

Module 2: Troubleshooting Workflows

Scenario A: "The compound crashes out during my reaction."

Diagnosis: The reaction solvent lacks the hydrogen-bond accepting capability to stabilize the sulfonamide protons, or the concentration exceeds the saturation limit at the reaction temperature.

Protocol: The Cosolvent Titration Method

  • Calculate: Determine the current molarity. If >0.2 M in a solvent like DCM or Toluene, precipitation is thermodynamically favored.

  • Titrate: Add a "Solubility Booster" (Polar Aprotic) dropwise.[2]

    • Recommendation: Add DMF or DMAc (Dimethylacetamide) until the solvent ratio is 10:1 (Original:Booster).[2]

    • Why: These solvents have high

      
       values (~16-18 MPa
      
      
      
      ) effectively "capping" the sulfonamide protons and preventing lattice reformation.[1][2]
  • Heat: Gently warm to 40°C. If solids persist, filter hot (insolubles are likely inorganic salts) or increase Booster volume.

Scenario B: "I cannot recrystallize it; it oils out or forms a gum."

Diagnosis: "Oiling out" occurs when the compound's melting point drops below the solvent's boiling point in the presence of impurities, or cooling is too rapid (supersaturation spike).

Protocol: The "Dual-Solvent" Swing

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Acetone or THF (not Ethanol yet).

    • Note: Acetone is easier to remove than DMF if this fails.

  • Antisolvent Addition: While boiling, slowly add Heptane (or Hexane) until persistent cloudiness appears.[1][2]

  • The Swing: Add 1-2 drops of Acetone to clear the solution.

  • Controlled Cooling: Turn off the heat. Let the flask cool to room temperature in the oil bath (slow cooling).

    • Critical Step: If oil droplets appear at ~50°C, add a seed crystal immediately and scratch the glass surface. The seed provides a nucleation template, bypassing the amorphous "oil" phase.

Scenario C: "I need it dissolved in a non-polar solvent (DCM/Toluene) for a specific reaction."

Diagnosis: You are fighting thermodynamics.[1] You must chemically modify the species in situ.

Protocol: The "Soluble Salt" Strategy The 4-cyano and 3-fluoro groups make this sulfonamide significantly more acidic (estimated pKa ~8-9) than unsubstituted benzenesulfonamide (pKa ~10).[1][2]

  • Base Selection: Add 1.1 equivalents of a lipophilic organic base: Triethylamine (TEA) or DBU .[1][2]

  • Mechanism: This deprotonates the sulfonamide nitrogen (

    
    ).[1][2]
    
  • Result: The resulting ion pair (

    
    ) is highly lipophilic and will dissolve readily in DCM or Chloroform.[1][2]
    
  • Recovery: After the reaction, wash with 1M HCl. The sulfonamide will reprotonate and likely precipitate (or partition into the organic phase if enough cosolvent is present).

Module 3: Visualizing the Logic

Diagram 1: Solubility Decision Tree

Use this flow to select the correct solvent system based on your operational goal.[1]

SolubilityTree Start Start: Define Goal Goal What is the operation? Start->Goal Rxn Chemical Reaction Goal->Rxn Purify Purification / Workup Goal->Purify PolarityCheck Reagents compatible with Polar Aprotics? Rxn->PolarityCheck WorkupType Extraction or Crystallization? Purify->WorkupType YesPolar Use DMF, DMAc, or NMP (High Solubility) PolarityCheck->YesPolar Yes NoPolar Use THF or MeCN (Moderate Solubility) PolarityCheck->NoPolar No (e.g., Grignard) Cryst Recrystallization WorkupType->Cryst Extract Liquid-Liquid Extraction WorkupType->Extract CrystSolv Solvent Pair: Acetone/Heptane or EtOH/Water Cryst->CrystSolv ExtractSolv Avoid DCM if possible. Use EtOAc. If DCM needed, add 5% MeOH. Extract->ExtractSolv

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Diagram 2: The Solubilization Mechanism

Understanding why "Soluble Salt" strategies work for this specific fluorinated sulfonamide.

Mechanism Solid Solid State (High Lattice Energy) Strong H-Bond Network Solvent Non-Polar Solvent (DCM/Toluene) Cannot break H-bonds Solid->Solvent Insoluble Base Add Base (TEA/DBU) (Deprotonation) Solid->Base Reacts IonPair Lipophilic Ion Pair [Ar-SO2-N]- [HNEt3]+ Soluble in Organics Base->IonPair Forms Salt IonPair->Solvent Dissolves

Caption: Mechanism of "Salt Formation" strategy to solubilize acidic sulfonamides in non-polar media.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does the literature suggest Ethanol, but my compound won't dissolve in it? A: Literature often cites Ethanol for recrystallization, meaning the compound is soluble at boiling point (78°C) but sparingly soluble at room temperature. If it doesn't dissolve at boiling, your crystal lattice might be too stable. Switch to n-Propanol (boils at 97°C) or 2-Methoxyethanol to achieve higher thermal energy input.[1][2]

Q2: Can I use DMSO for my reaction and then rotovap it off? A: We advise against rotovapping DMSO due to its high boiling point (189°C).[1][2] Instead, perform a "drown-out" : Pour your DMSO reaction mixture into 10 volumes of ice water. The hydrophobic this compound will precipitate as a solid, which can be filtered.[1][2] This avoids high-vacuum distillation.[1][2]

Q3: Is the Fluorine atom liable to hydrolyze during heating? A: Generally, aryl fluorides are stable. However, because you have a Cyano group para to the Fluorine (and ortho to the Sulfonamide), the ring is highly electron-deficient. In the presence of strong alkoxides (e.g., NaOMe) and heat, you risk Nucleophilic Aromatic Substitution (


), replacing the Fluorine with a Methoxy group. Stick to non-nucleophilic bases (TEA, DIPEA, Carbonates).[2]

References

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press. (Defines the

    
     parameters used to explain sulfonamide solubility). [2]
    
  • Perlovich, G. L., et al. (2013). "Sulfonamides: Thermophysical properties and solubility in organic solvents." Journal of Chemical Thermodynamics. (Provides specific solubility data for substituted benzenesulfonamides). [2]

  • BenchChem Technical Support. (2025). "Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide." (Used as a structural proxy for solvent ranking).[2] [2]

  • PubChem. (n.d.).[2] "this compound (CID 329779773)."[1][2] National Center for Biotechnology Information. (Verified chemical structure and properties).[2][4][5][6][7][8] [2]

Sources

Stability of 4-Cyano-3-fluorobenzenesulfonamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyano-3-fluorobenzenesulfonamide

Guide: Investigating Stability Under Acidic Conditions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and need to understand its stability profile, particularly in acidic environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you troubleshoot and anticipate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an acidic solution?

A1: Based on its molecular structure, there are two primary sites susceptible to acid-catalyzed hydrolysis. The rate and predominance of each pathway will depend on the specific conditions, such as acid concentration, temperature, and co-solvents.

  • Hydrolysis of the Sulfonamide Bond: The sulfonamide group (-SO₂NH₂) can be cleaved under strongly acidic conditions.[2][3] This reaction involves the breaking of the sulfur-nitrogen bond to yield 4-cyano-3-fluorobenzenesulfonic acid and ammonia. This is often a slower process and may require harsh conditions (e.g., very low pH and elevated temperatures).[2]

  • Hydrolysis of the Nitrile Group: The cyano group (-C≡N) is also susceptible to acid-catalyzed hydrolysis.[4] This is typically a two-step process. First, the nitrile is converted to an amide intermediate (4-(aminosulfonyl)-2-fluorobenzamide). With continued heating or stronger acid, this amide can be further hydrolyzed to the corresponding carboxylic acid (4-(aminosulfonyl)-2-fluorobenzoic acid).[4]

dot graph DegradationPathways { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Parent [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway1 [label="Sulfonamide Hydrolysis\n(Strong Acid, Heat)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product1A [label="4-Cyano-3-fluorobenzenesulfonic acid"]; Product1B [label="Ammonia"];

Pathway2 [label="Nitrile Hydrolysis\n(Acid, Heat)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product2A [label="Intermediate:\n4-(Aminosulfonyl)-2-fluorobenzamide"]; Product2B [label="Final Product:\n4-(Aminosulfonyl)-2-fluorobenzoic acid"];

// Edges Parent -> Pathway1; Pathway1 -> Product1A; Pathway1 -> Product1B;

Parent -> Pathway2; Pathway2 -> Product2A; Product2A -> Product2B [label="Further\nHydrolysis"]; } endom Caption: Potential degradation pathways of this compound in acid.

Q2: I'm observing a rapid loss of my parent compound in a low pH formulation. What is the most likely cause and how can I confirm it?

A2: The most probable cause is acid-catalyzed hydrolysis at either the nitrile or sulfonamide functional group. To confirm this, you should conduct a controlled forced degradation study.[1][5] This involves intentionally exposing your compound to acidic conditions and monitoring the formation of degradation products over time using a stability-indicating analytical method, such as HPLC.[6] Comparing the degradation rate at your formulation's pH versus a neutral control will confirm if the acidic environment is the cause.

Q3: Which analytical method is best for monitoring the stability of this compound and its potential degradants?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard and the most appropriate choice.[6] The key is to develop a method that can separate the parent compound from all potential degradation products, ensuring that the peaks do not co-elute.

  • Technique: Reversed-phase HPLC is a good starting point.

  • Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectral data, which can help determine if a peak is pure or consists of co-eluting compounds.

  • Identification: For identifying the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information.[2][7]

Troubleshooting Guide for Common Stability Issues

Problem Observed Potential Cause(s) Recommended Actions & Rationale
Unexpectedly fast degradation of the parent compound. The combination of low pH and elevated temperature is accelerating hydrolysis. Certain buffer species can also catalyze the reaction.Action: Systematically evaluate the effect of pH, temperature, and buffer composition. Rationale: Understanding which factor has the most significant impact will guide formulation adjustments, such as raising the pH or selecting a different buffer system.
Poor mass balance in the HPLC analysis (sum of parent and degradants is <95%). 1. A degradant may not be UV-active at the chosen wavelength. 2. A degradant may be insoluble and has precipitated out of solution. 3. A degradant might be volatile or is not eluting from the column.Action: 1. Use a PDA detector to analyze the entire UV spectrum. 2. Visually inspect samples for precipitation and analyze the supernatant and any solids separately. 3. Modify the mobile phase or gradient to ensure all compounds elute. Rationale: A proper mass balance is crucial to ensure all degradation pathways are accounted for.
Multiple new peaks appear in the chromatogram, making the profile difficult to interpret. This suggests that either secondary degradation is occurring (a primary degradant is breaking down further) or complex interactions with excipients are happening.Action: Conduct a time-course study to see the order in which peaks appear. Perform forced degradation on the isolated primary degradants if possible. Rationale: This helps to establish the degradation pathway and distinguish between primary and secondary products.[5]

Experimental Protocol: Forced Acidic Degradation Study

This protocol is a self-validating system designed to assess stability, identify degradation products, and test the suitability of your analytical method, in line with ICH guidelines.[1][5]

Objective: To determine the degradation profile of this compound under acidic stress conditions.

Materials:

  • This compound

  • Type I Purified Water

  • Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 N solution

  • Sodium Hydroxide (NaOH), 1.0 N solution

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC system with PDA detector

  • Thermostatic oven or water bath

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in acetonitrile (or a suitable organic solvent) in a 10 mL volumetric flask. This creates a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1.0 mL of 1.0 N HCl.

    • Dilute to the mark with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.1 N HCl. Causality Note: 0.1 N HCl is a standard starting concentration for acid stress testing as recommended by regulatory guidelines.

  • Control Sample Preparation:

    • Prepare a control sample in parallel by pipetting 1.0 mL of the stock solution into a 10 mL flask and diluting with the 50:50 water/acetonitrile mixture without the acid. This control is essential to distinguish acid-induced degradation from any solvent effects.

  • Incubation:

    • Place both the stress and control samples into an oven set at 60 °C. Causality Note: Elevated temperature is used to accelerate degradation to a timeframe suitable for laboratory work (hours/days instead of months/years). A target of 5-20% degradation is ideal to reveal primary degradation pathways without generating irrelevant products from overly harsh conditions.[8]

  • Time-Point Analysis:

    • Withdraw aliquots from both the stress and control samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately before analysis, neutralize the acidic aliquot by adding an equimolar amount of NaOH (e.g., add 100 µL of 1.0 N NaOH to a 1 mL aliquot of the stress sample). This step is critical to stop the degradation reaction and prevent damage to the HPLC column.

  • HPLC Analysis:

    • Inject the neutralized aliquots and the control samples onto the HPLC system.

    • Record the chromatograms and integrate the peak areas for the parent compound and any new peaks that appear.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Calculate the percentage of each degradation product formed.

    • Assess the mass balance to ensure the analytical method is accounting for all major components.

// Workflow Edges prep_stress -> incubate; incubate -> sample; sample -> neutralize; neutralize -> hplc; hplc -> calc; calc -> pathway; pathway -> report; } endom Caption: Experimental workflow for a forced acidic degradation study.

Data Presentation: Example Stability Data

The following table summarizes hypothetical data from a forced degradation study to illustrate how results can be presented.

Table 1: Degradation of this compound at 60 °C

Time (Hours)Condition% Parent Remaining% Degradant 1 (Amide)% Degradant 2 (Acid)Mass Balance (%)
00.1 N HCl100.00.00.0100.0
40.1 N HCl94.24.9< LOQ99.1
80.1 N HCl88.59.11.198.7
240.1 N HCl75.315.87.598.6
24Control99.8< LOQ< LOQ99.8
< LOQ = Less than Limit of Quantitation

References

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. scielo.org.mx. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. bioprocessintl.com. [Link]

  • Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Green Chemistry (RSC Publishing). [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). sciencedirect.com. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

Sources

Handling moisture sensitivity of 4-Cyano-3-fluorobenzenesulfonamide precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling moisture sensitivity of 4-Cyano-3-fluorobenzenesulfonamide precursors Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational | Tier: Advanced Chemical Support | Lead Scientist: Dr. A. Vance

Welcome to the technical support hub for the This compound synthetic pathway. This guide addresses the critical handling requirements of its primary precursor, 4-cyano-3-fluorobenzenesulfonyl chloride (CAS 351003-23-1) .

Due to the electron-withdrawing nature of the cyano and fluoro substituents, this sulfonyl chloride is significantly more electrophilic—and thus more moisture-sensitive—than standard benzenesulfonyl chlorides. This guide provides self-validating protocols to prevent hydrolysis-driven failure.

Part 1: The Core Handling Directive

The Golden Rule: Treat 4-cyano-3-fluorobenzenesulfonyl chloride as a "live" electrophile. It does not degrade linearly; it fails catastrophically upon exposure to atmospheric moisture, generating 4-cyano-3-fluorobenzenesulfonic acid and HCl .

1.1 The Self-Validating Storage Protocol

Do not rely on the vendor's packaging once opened.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short term) -20°C (Long term)Retards the kinetics of auto-hydrolysis and disproportionation.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a superior "blanket" in storage vials compared to Nitrogen.
Container Amber glass with PTFE-lined septumProtects from light (preventing radical degradation of the C-F bond) and ensures a chemically inert seal.
Desiccant P₂O₅ or Activated Sieves in secondary containmentCreates a micro-environment of <10 ppm H₂O around the primary vial.
1.2 Solvent Rigor

Using "bottle dry" solvents is the #1 cause of yield loss for this scaffold.

  • Requirement: Solvents (DCM, THF, or MeCN) must be dried to <50 ppm water .

  • Validation: If you lack a Karl Fischer titrator, add activated 3Å molecular sieves to the solvent 24 hours prior to use.

  • Why? One equivalent of water destroys one equivalent of precursor and generates one equivalent of acid, which can protonate your amine nucleophile, effectively killing two equivalents of reactivity per molecule of water [1].

Part 2: Pre-Reaction Quality Control (Workflow)

Before committing your valuable amine to the reaction, you must validate the integrity of the sulfonyl chloride.

QualityControl Start START: Open Precursor Vial Visual Visual Inspection: Is it a free-flowing solid? Start->Visual NMR 1H NMR Check (CDCl3) Look for broad OH peak >10 ppm Visual->NMR Yes (White/Pale Yellow) Trash Purity <80% or Sticky Gum DISCARD (Irreversible Hydrolysis) Visual->Trash No (Gum/Dark Oil) Decision Calculate Purity NMR->Decision Good Purity >95% Proceed to Reaction Decision->Good No Acid Peak Salvage Purity 80-95% Recrystallize (Hexanes/THF) Decision->Salvage Minor Acid Peak Decision->Trash Major Acid Peak

Figure 1: Decision tree for assessing precursor integrity prior to sulfonamide coupling. Note that "sticky" material usually indicates significant hydrolysis to the sulfonic acid, which is hygroscopic.

Part 3: Troubleshooting Guide & FAQs
Category A: Visual & Physical Anomalies

Q: My sulfonyl chloride has turned into a sticky, off-white gum. Can I dry it under vacuum to restore it? A: No.

  • Diagnosis: The "gum" formation is a classic sign of hydrolysis. The byproduct, 4-cyano-3-fluorobenzenesulfonic acid, is highly hygroscopic. It absorbs more moisture from the air, creating a self-perpetuating cycle of degradation.

  • The Science: Vacuum drying removes water but does not reverse the chemical bond breakage (

    
    ).
    
  • Action: Discard the material. Synthesizing a sulfonamide with degraded chloride will result in a complex mixture of salts that is difficult to purify.

Q: I see a new spot on my TLC at the baseline. What is it? A: That is likely the sulfonic acid hydrolysis product .

  • Detection: Sulfonyl chlorides usually run with an Rf of 0.4–0.7 (in Hex/EtOAc), while the sulfonic acid stays at the baseline (Rf ~0.0) due to high polarity.

  • Mitigation: If the baseline spot is faint, you can proceed but use an excess (1.2–1.5 equiv) of the sulfonyl chloride relative to your amine to compensate for the inactive portion.

Category B: Reaction Dynamics

Q: The reaction exothermed violently upon adding the amine. Did I destroy the product? A: Likely yes, or you created significant impurities.

  • Cause: The electron-deficient nature of the 4-cyano-3-fluoro ring makes the sulfonyl center highly reactive. Rapid addition of amine generates heat, and if the temperature spikes >40°C, the sulfonamide can undergo side reactions (such as nucleophilic aromatic substitution at the Fluorine position, displacing F with the amine) [2].

  • Protocol Fix:

    • Cool the sulfonyl chloride solution to 0°C .

    • Add the amine (and base like TEA/DIPEA) dropwise .

    • Maintain internal temperature <10°C during addition.

Q: My yield is consistently low (40-50%), but the starting material is gone. A: This suggests "invisible" hydrolysis during the reaction.

  • Root Cause: If your solvent was "wet," the water competed with the amine. Since water is smaller and often more nucleophilic than bulky amines, it wins the race, forming the sulfonic acid (which washes away during aqueous workup, leaving you with low mass recovery).

  • Test: Run a "blank" reaction: Dissolve your precursor in your solvent without amine and wait 1 hour. Check TLC. If baseline material appears, your solvent is the culprit.

Category C: Purification [1]

Q: How do I remove the sulfonic acid impurity from my final sulfonamide? A: Unlike the starting material, the sulfonic acid is water-soluble.

  • Protocol:

    • Dilute reaction mixture with Ethyl Acetate.

    • Wash 2x with 1M HCl (removes unreacted amine).

    • Wash 2x with Saturated NaHCO₃ (Critical Step).

    • Mechanism: The bicarbonate converts the sulfonic acid byproduct into its sodium salt (

      
      ), which partitions into the aqueous layer, leaving your pure sulfonamide in the organic layer [3].
      
Part 4: Data Reference - Analytical Signatures

Use this table to interpret your crude NMR spectra.

FeatureIntact Precursor (Sulfonyl Chloride)Hydrolyzed Byproduct (Sulfonic Acid)
Physical State Crystalline Solid (White/Pale Yellow)Hygroscopic Gum / Oil
1H NMR (Aromatic) Sharp, distinct doublets/multipletsBroadened peaks, slightly upfield shift
1H NMR (Acidic Proton) NoneBroad hump >10 ppm (often invisible if wet)
Solubility Soluble in DCM, Chloroform, THFPoor in DCM; Soluble in DMSO/Water
Reactivity Reacts with aminesInert to amines (forms salts)
References
  • BenchChem. (2025).[2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides via Electrophilic Aromatic Substitution. Synthetic Methods in Drug Discovery, Vol 2. Retrieved from

  • Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts (US20020022743A1). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-cyanobenzenesulfonyl chloride Product Sheet. Retrieved from

Sources

Validation & Comparative

The Unparalleled Advantages of ¹⁹F NMR in Fluoropharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 4-Cyano-3-fluorobenzenesulfonamide: A Comparative Study Led by ¹⁹F NMR

For professionals in drug discovery and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties like metabolic stability and binding affinity. However, this also presents unique analytical challenges. This guide provides an in-depth analysis of this compound, a key building block for various therapeutic agents, including CNS-acting compounds.[1] We will explore its characterization through the lens of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, contrasting this powerful technique with other common analytical methodologies to provide a comprehensive framework for method selection.

Before delving into the specific analysis, it is crucial to understand why ¹⁹F NMR is an exceptionally well-suited tool for this class of molecules. The ¹⁹F nucleus possesses several advantageous properties:

  • High Natural Abundance and Sensitivity: The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and hydrogen.[2] This translates to high sensitivity and shorter acquisition times.

  • Absence of Background Signal: Unlike ¹H NMR, where endogenous protons in solvents and biological matrices can create a crowded spectrum, fluorine is virtually absent in biological systems. This provides a clean, interference-free spectral window for analysis.

  • Expansive Chemical Shift Range: The chemical shift range for ¹⁹F NMR spans approximately 800 ppm, significantly wider than the ~15 ppm for ¹H NMR.[2] This vast dispersion minimizes the probability of signal overlap, even for structurally similar compounds, and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[3]

These intrinsic properties make ¹⁹F NMR not just a tool for structural confirmation but also for quantitative analysis, purity assessment, and studying molecular interactions in complex environments.[4]

In-Depth Analysis of this compound via ¹⁹F NMR

The analysis of this compound by ¹⁹F NMR provides unambiguous structural confirmation and a precise measure of purity. The fluorine atom's chemical shift and its coupling to neighboring protons create a unique spectral signature.

Experimental Protocol: ¹⁹F NMR Spectroscopy

Objective: To confirm the chemical identity and determine the purity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.
  • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆.
  • Causality: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds like sulfonamides. It also pushes the residual water peak away from regions of interest. Acetone-d₆ is a suitable alternative if downstream processing requires a more volatile solvent.
  • Add a known quantity of an internal standard for quantitative analysis (qNMR). Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) is an excellent choice as its singlet signal is unlikely to overlap with the analyte signal.[5]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument & Acquisition Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.
  • Reference: The spectrum is indirectly referenced to CFCl₃ (δ = 0.00 ppm).
  • Experiment: A standard one-pulse ¹⁹F experiment. For enhanced sensitivity and to simplify the spectrum, a proton-decoupled experiment can be performed.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 5 seconds.
  • Causality: A longer relaxation delay (5 times the longest T₁ relaxation time) is critical for accurate quantification, ensuring complete relaxation of the fluorine nucleus between pulses and allowing the integrated signal area to be directly proportional to the number of nuclei.
  • Number of Scans: 16-64 scans, depending on sample concentration.

3. Data Processing & Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum and perform baseline correction.
  • Integrate the area of the analyte signal and the internal standard signal.
  • Calculate the purity of the sample based on the known concentration of the internal standard and the integrated signal areas.
Expected Results and Interpretation

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom. Due to spin-spin coupling with the two adjacent aromatic protons (H-2 and H-4), this signal will appear as a doublet of doublets (dd). The chemical shift is influenced by the electron-withdrawing nature of the cyano and sulfonamide groups.

Table 1: Illustrative ¹⁹F NMR Data for this compound in DMSO-d₆

ParameterExpected ValueInterpretation
Chemical Shift (δ) ~ -110.5 ppmThe downfield shift relative to fluorobenzene (-113.5 ppm) is consistent with the presence of two electron-withdrawing groups on the aromatic ring.[6]
Multiplicity Doublet of Doublets (dd)Confirms the presence of two protons on the adjacent carbon atoms (ortho and meta to the fluorine).
³JFH (ortho coupling) ~ 8-10 HzTypical magnitude for three-bond coupling between fluorine and an ortho proton.
⁴JFH (meta coupling) ~ 5-7 HzTypical magnitude for four-bond coupling between fluorine and a meta proton.

This distinct pattern provides a definitive fingerprint for the molecule, confirming its structure and substitution pattern with high confidence.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample & Internal Standard dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer load 4. Load Sample into Spectrometer transfer->load setup 5. Tune Probe & Set Parameters load->setup acquire 6. Acquire FID setup->acquire ft 7. Fourier Transform acquire->ft process 8. Phase & Baseline Correction ft->process integrate 9. Integrate Signals process->integrate calculate 10. Calculate Purity & Confirm Structure integrate->calculate

Caption: Experimental Workflow for ¹⁹F NMR Analysis.

Comparative Analysis: Alternative Methodologies

While ¹⁹F NMR is a superior technique for this specific application, a comprehensive guide must compare it to other available methods. We will consider High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Combustion Ion Chromatography (CIC).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis for purity determination and quantification.

Experimental Protocol: HPLC-UV

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting condition could be 75:25 Water:Acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~270 nm, determined by scanning the UV absorbance of the compound.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of ~0.1-1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 5-10 µL and monitor the chromatogram for the main peak and any impurity peaks. Purity is assessed by the area percent method. Quantification requires a calibration curve with a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying trace-level impurities.

Experimental Protocol: LC-MS

  • LC System: Same as HPLC-UV.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: ESI in negative mode is typically effective for sulfonamides.

  • Analysis: The full scan will detect the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight of this compound (C₇H₅FN₂O₂S, MW = 200.19). For C₇H₄FN₂O₂S⁻, the expected m/z would be 199.00.

  • Sample Preparation: Similar to HPLC-UV, but often at lower concentrations (µg/mL range).

Combustion Ion Chromatography (CIC)

CIC is a technique used to determine the total amount of a specific element, in this case, fluorine. It does not provide structural information but quantifies the total organic fluorine content. This is particularly useful for screening samples for the presence of any fluorinated compounds.[8]

Experimental Protocol: CIC for Total Organic Fluorine (TOF)

  • System: A combustion unit connected to an ion chromatograph.

  • Sample Preparation: A solid or liquid sample is accurately weighed into a ceramic boat.

  • Combustion: The sample is combusted at high temperatures (≥1000 °C) in an oxygen stream. All organofluorine is converted to gaseous hydrogen fluoride (HF).[9]

  • Absorption: The combustion gas is passed through an aqueous absorbing solution, trapping the HF as fluoride ions (F⁻).

  • IC Analysis: The absorbing solution is injected into an ion chromatograph, which separates the fluoride from other ions and quantifies its concentration.

  • Calculation: The total organic fluorine content of the original sample is calculated from the fluoride concentration in the absorbing solution.

Performance Comparison

The choice of analytical technique depends on the specific question being asked—be it identity, purity, trace impurity identification, or total elemental content.

Table 2: Performance Comparison of Analytical Techniques for this compound

Feature¹⁹F NMRHPLC-UVLC-MSCombustion Ion Chromatography (CIC)
Specificity Very HighModerateHighLow (elemental)
Structural Info Excellent (connectivity, environment)None (retention time only)Good (molecular weight, fragmentation)None
Primary Use Structure elucidation, Purity, qNMRPurity, QuantificationImpurity identification, QuantificationTotal fluorine screening
Sensitivity Good (mg range)Good (µg/mL range)Excellent (ng/mL to pg/mL range)Good (µg/L range for AOF)
Quantification Excellent (qNMR with internal std.)Very Good (requires reference std.)Good (requires reference std.)Very Good (for total fluorine)
Sample Throughput ModerateHighHighModerate
Destructive? NoYesYesYes
Cost (Instrument) HighLowHighModerate

Expert Insights & Method Selection

The comparative data leads to a clear decision-making framework for researchers.

G rect_node rect_node start What is the Analytical Goal? q1 Need Structural Confirmation? start->q1 q2 Routine Purity Check (Known Compound)? q1->q2 No a1 Use ¹⁹F NMR q1->a1 Yes q3 Identify Unknown Trace Impurities? q2->q3 No a2 Use HPLC-UV q2->a2 Yes, High Throughput Needed a5 Use ¹⁹F NMR (for purity) q2->a5 Yes, Highest Accuracy (qNMR) Needed q4 Screen for any Organofluorine? q3->q4 No a3 Use LC-MS q3->a3 Yes a4 Use CIC q4->a4 Yes

Caption: Decision Flowchart for Analytical Method Selection.
  • For Unambiguous Structure Elucidation and Primary Characterization: ¹⁹F NMR is the unequivocal choice. It provides direct, atom-specific information about the fluorine's chemical environment, confirming identity and substitution patterns without the need for a reference standard of the specific molecule.

  • For Quantitative Analysis: While HPLC-UV is the standard for routine quantification, quantitative ¹⁹F NMR (qNMR) is a primary ratio method. It does not require a specific certified standard of the analyte; any certified fluorine-containing standard can be used, making it incredibly powerful in early-stage development when specific standards may not be available.

  • For Routine Purity and Quality Control: HPLC-UV offers the best balance of speed, cost, and reliability for monitoring known impurities in a production environment.[10]

  • For Metabolite or Degradant Identification: LC-MS is unparalleled. Its superior sensitivity and ability to provide molecular weight information are essential for identifying and characterizing unknown trace-level species.[11]

  • For Environmental Screening or Raw Material Vetting: Combustion Ion Chromatography is an effective screening tool to answer a simple question: "Does this sample contain organic fluorine?" It is a blunt instrument but highly effective for its intended purpose.

Conclusion

The analysis of this compound serves as an excellent case study for the strategic application of modern analytical techniques in pharmaceutical development. While methods like HPLC-UV and LC-MS are indispensable tools, ¹⁹F NMR spectroscopy offers a unique combination of structural detail, quantitative accuracy, and specificity that makes it the gold standard for the primary characterization of fluorinated molecules. Its non-destructive nature and the wealth of information derived from a single experiment provide profound insights, accelerating research and ensuring the integrity of drug development programs. As a Senior Application Scientist, my recommendation is to employ ¹⁹F NMR as the foundational technique for any new fluorinated entity, complemented by chromatographic methods for routine analysis and trace impurity profiling.

References

  • Shimadzu. (2024). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Speier, P., et al. (1971). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • Sheppard, W. A. (1967). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic. [Link]

  • Shimadzu. (2024). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • Bagno, A., et al. (2006). Computational 19F NMR. 2. Organic Compounds. The Royal Society of Chemistry. [Link]

  • Battelle. (2022). Total Organic Fluorine by Combustion Ion Chromatography (CIC). [Link]

  • Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Al-Shalal, M. A. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Kümmerer, K., et al. (2021). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. ResearchGate. [Link]

  • Lin, H., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. [Link]

  • Friščić, T., et al. (2019). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Washington, J. W., et al. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Environmental Science & Technology Water. [Link]

  • Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. University of Aberdeen. [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • University of Ottawa. 19F NMR Reference Standards. [Link]

  • Chruścicka, B., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.